



JNJ-47117096 In Vivo Xenograft Model: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JNJ-47117096	
Cat. No.:	B15607168	Get Quote

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Abstract

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3). This application note provides a detailed protocol for establishing and utilizing an in vivo xenograft model to evaluate the anti-tumor efficacy of **JNJ-47117096**. The protocol is based on established methodologies for xenograft studies involving MELK and Flt3 inhibitors and is designed to provide a robust framework for preclinical assessment of this compound.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its overexpression has been correlated with poor prognosis in several human cancers, making it an attractive therapeutic target. FMS-like Tyrosine Kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in Flt3 are common in acute myeloid leukemia (AML).

JNJ-47117096 targets both MELK and Flt3, suggesting its potential as a therapeutic agent in a range of solid and hematological malignancies. The in vivo xenograft model described herein provides a critical tool for evaluating the preclinical efficacy, pharmacodynamics, and pharmacokinetics of **JNJ-47117096** in a tumor-bearing animal model.



Data Presentation

Table 1: In Vitro Potency of JNJ-47117096

Target	IC50 (nM)
MELK	23
Flt3	18

Table 2: Representative In Vivo Efficacy Data for MELK

and Flt3 Inhibitors in Xenograft Models

Compoun d	Cancer Type	Cell Line	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Referenc e
OTS167 (MELK inhibitor)	Neuroblast oma	NGP	Orthotopic Xenograft	10 mg/kg/day (i.v.)	Significant	[1](INVALID- LINK)
OTS167 (MELK inhibitor)	Breast Cancer	MDA-MB- 231	Subcutane ous Xenograft	10 mg/kg/day (oral)	Not specified	[2](INVALID- LINK)
LT-171-861 (Flt3 inhibitor)	AML	MV4-11	Subcutane ous Xenograft	10 mg/kg (oral)	Near complete regression	[3](INVALID- LINK)

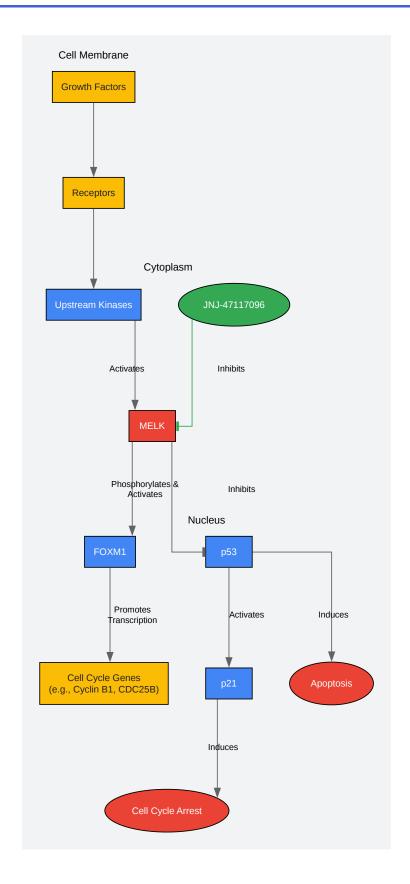
Signaling Pathways

The therapeutic rationale for targeting MELK and Flt3 with **JNJ-47117096** is based on their critical roles in cancer cell signaling.

MELK Signaling Pathway

MELK is a key regulator of cell cycle progression and is involved in the phosphorylation of several downstream targets, including the transcription factor FOXM1. Inhibition of MELK by **JNJ-47117096** is expected to lead to cell cycle arrest and apoptosis.





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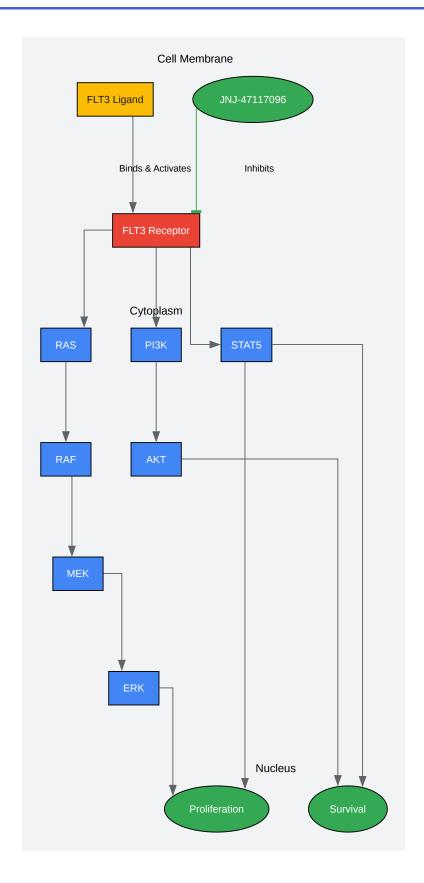
Caption: Simplified MELK signaling pathway and the inhibitory action of **JNJ-47117096**.



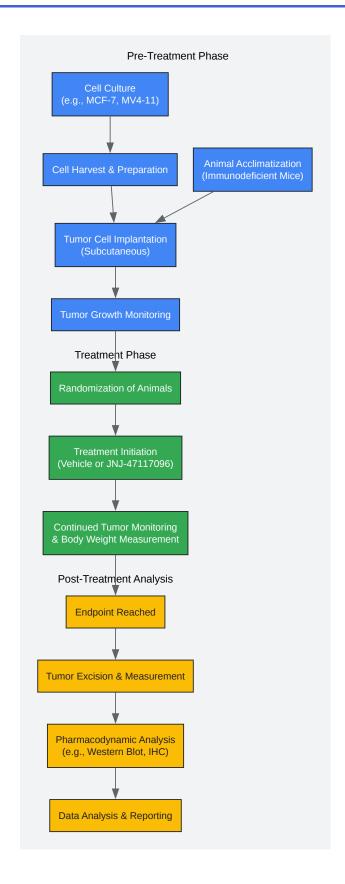
Flt3 Signaling Pathway

In hematological malignancies like AML, activating mutations in Flt3 lead to constitutive signaling through downstream pathways such as PI3K/AKT and RAS/MAPK, promoting cell proliferation and survival. **JNJ-47117096**'s inhibition of Flt3 is designed to block these prosurvival signals.









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